

Platinum-Rhodium Alloys: A Technical Guide to their Electrochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Platinum rhodium*

Cat. No.: *B082538*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical properties of platinum-rhodium (Pt-Rh) alloys, materials of significant interest in catalysis and electrochemistry. The addition of rhodium to platinum modulates its electronic structure and surface chemistry, leading to enhanced catalytic activity and stability for various electrochemical reactions.^[1] This guide summarizes key quantitative data, details common experimental protocols for characterization, and visualizes important electrochemical processes and workflows.

Core Electrochemical Properties

Platinum-rhodium alloys exhibit a range of beneficial electrochemical properties, primarily stemming from the synergistic effects between the two metals. Rhodium is known to improve the oxidation resistance and acid corrosion resistance of platinum.^[2] As the concentration of rhodium increases, the chemical resistance and hardness of the alloy also tend to increase.^[2] These properties make Pt-Rh alloys suitable for applications such as high-temperature heating elements, electrical contacts, and crucibles.^[2]

Catalytic Activity

Bimetallic Pt-Rh catalysts have demonstrated improved catalytic properties for several key electrochemical reactions, largely due to modified d-band center alignment and enhanced

generation of surface hydroxyl groups that facilitate the removal of adsorbed poisoning species.^[1]

Alcohol Oxidation: Pt-Rh alloys are effective catalysts for the electro-oxidation of alcohols like methanol, ethanol, and glycerol. The incorporation of rhodium can lower the kinetic barriers for the dehydrogenation of methanol.^[3] For ethanol oxidation, rhodium is hypothesized to promote the cleavage of the C-C bond, a critical step for complete oxidation to CO₂.^{[4][5]} Studies have shown that the composition of the alloy significantly influences its catalytic activity. For instance, Pt95Rh5/C has been identified as a highly active composition for glycerol electrooxidation.^[1] The addition of a third metal, such as tin in the form of SnO₂, can further enhance the catalytic activity through a bifunctional mechanism where SnO₂ provides oxygen-containing species to oxidize intermediates.^{[5][6]}

Oxygen Reduction Reaction (ORR): The ORR is a crucial reaction in fuel cells. Alloying platinum with other metals is a key strategy to improve its ORR activity.^[7] While pure platinum is a benchmark catalyst, Pt-Rh alloys have also been investigated for this reaction. However, the specific activity of thin-film Pt-Rh has been found to be lower than that of pure Pt, which is attributed to lattice expansion and the presence of surface oxides at the potentials of interest.^[8]

Corrosion Resistance

Rhodium significantly enhances the corrosion resistance of platinum, particularly in acidic environments.^[2] This improved resistance is a key advantage for applications in harsh chemical conditions. Studies on Pd-rich alloys with Pt and Rh have also highlighted the beneficial effect of these platinum group metals on corrosion resistance in sulfuric acid.^[9]

Quantitative Data Summary

The following tables summarize key quantitative data on the electrochemical performance of various platinum-rhodium alloy compositions from the cited literature.

Table 1: Peak Potentials for Methanol and Ethanol Oxidation

Catalyst Composition	Methanol Oxidation Peak Potential (V vs. RHE)	Ethanol Oxidation Peak Potential (V vs. RHE)	Reference
Pt/C	~0.7	Not Specified	[1]
Pt95Rh5/C	~0.3	Not Specified	[1]
Pt90Rh10/C	~0.5	Not Specified	[1]
Pt85Rh15/C	~0.3	Not Specified	[1]
Pt80Rh20/C	~0.3	Not Specified	[1]
Pt-60%Rh	Not Specified	Not Specified	[10]
87-13 Pt-Rh alloy	Not Specified	Not Specified	[11]

Table 2: Catalytic Activity for Ethanol Oxidation

Catalyst	Onset Potential (V vs. RHE)	Peak Current Density (mA/cm ²)	CO ₂ Selectivity	Reference
RhatO-Pt NCs/C	Not Specified	11.4 times higher than Pt/C at 0.75 V	>99.9% from 0.35 to 0.75 V	[4]
Pt ₃ RhPb/C	Lower than Pt/C	6.0 times higher than commercial Pt/C	Higher than Pt/C	[12]

Experimental Protocols

The characterization of the electrochemical properties of platinum-rhodium alloys typically involves a suite of standard electrochemical techniques.

Catalyst Ink Preparation and Electrode Coating

A common procedure for preparing a working electrode involves creating a catalyst ink.[\[13\]](#)

- Ink Formulation: A specific amount of the Pt-Rh catalyst powder is dispersed in a solution typically containing deionized water, isopropanol, and a small amount of Nafion® solution (which acts as a binder).
- Sonication: The mixture is sonicated, often in an ice bath, to ensure a homogeneous dispersion of the catalyst particles.
- Electrode Coating: A micropipette is used to drop a precise volume of the catalyst ink onto the polished surface of a glassy carbon electrode.
- Drying: The electrode is then dried under controlled conditions, for example, in an oven at a specific temperature, to form a uniform thin film.[\[13\]](#)

Electrochemical Cell Setup

A standard three-electrode electrochemical cell is used for most measurements.[\[13\]](#)[\[14\]](#)

- Working Electrode: The catalyst-coated glassy carbon electrode.
- Counter Electrode: A platinum wire or mesh is commonly used.
- Reference Electrode: A reversible hydrogen electrode (RHE) is often used, though others like Ag/AgCl may be employed with appropriate conversion.[\[14\]](#)

The electrolyte is typically an acidic solution, such as 0.5 M H₂SO₄ or 0.1 M HClO₄, and is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen before and during experiments (except for ORR studies).[\[1\]](#)[\[13\]](#)[\[14\]](#)

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to characterize the catalyst surface and study reaction kinetics.[\[15\]](#)

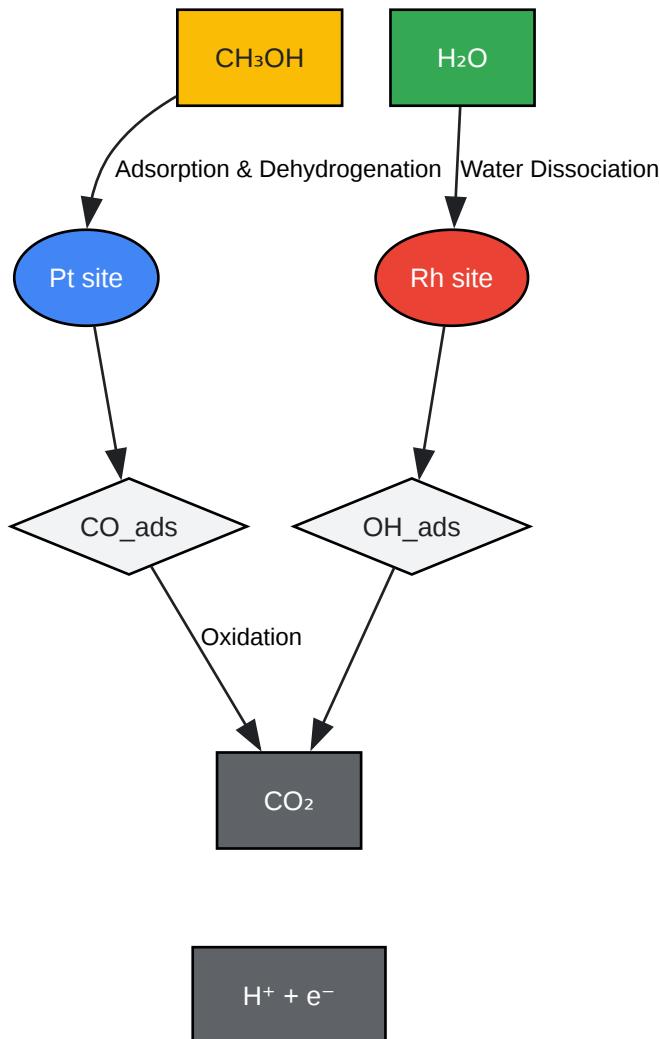
- Electrolyte: The experiment is first run in an inert gas-saturated electrolyte without the fuel (e.g., alcohol) to obtain a baseline voltammogram of the catalyst. This allows for the determination of the electrochemical surface area (ECSA).[\[1\]](#)

- Fuel Addition: The fuel (e.g., methanol or ethanol) is then added to the electrolyte to a specific concentration (e.g., 1 M).[16]
- Potential Cycling: The potential of the working electrode is swept between defined limits at a specific scan rate (e.g., 20 mV/s or 50 mV/s).[16][17]
- Data Analysis: The resulting current is measured as a function of the applied potential. The peak potentials and current densities provide information about the catalytic activity.[1]

CO Stripping Voltammetry

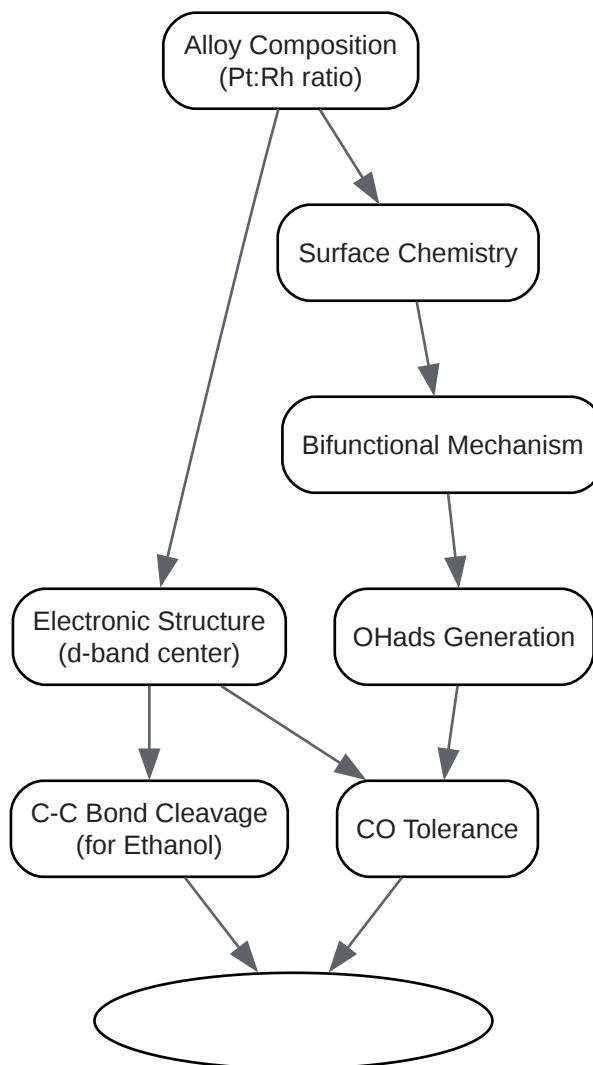
This technique is used to assess the catalyst's tolerance to carbon monoxide (CO), a common poisoning intermediate in alcohol oxidation.[5][6]

- CO Adsorption: CO is bubbled through the electrolyte to allow it to adsorb onto the catalyst surface at a low potential.
- Purging: The excess CO in the solution is then purged with an inert gas.
- Oxidative Stripping: The potential is then swept to more positive values, and the current associated with the oxidation of the adsorbed CO is recorded. The onset and peak potential for CO oxidation indicate the catalyst's ability to remove this poisoning species.[6]


Visualizations

Experimental Workflow for Electrochemical

Characterization


Fig 1. General experimental workflow for electrochemical characterization of Pt-Rh catalysts.

Bifunctional Mechanism of Methanol Oxidation on Pt-Rh Alloys

[Click to download full resolution via product page](#)

Fig 2. Simplified bifunctional mechanism for methanol oxidation on a Pt-Rh surface.

Logical Relationship of Factors Influencing Catalytic Activity

[Click to download full resolution via product page](#)

Fig 3. Key factors influencing the catalytic activity of Pt-Rh alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. reade.com [reade.com]

- 3. mdpi.com [mdpi.com]
- 4. Achieving complete electrooxidation of ethanol by single atomic Rh decoration of Pt nanocubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis Research | The Effect of SnO₂ and Rh on Pt Nanowire Catalysts for Ethanol Oxidation [lidsen.com]
- 6. lidsen.com [lidsen.com]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. [PDF] Oxygen Reduction Behavior of Thin-Film Platinum and Platinum-Rhodium Electrocatalysts in Sulfuric Acid | Semantic Scholar [semanticscholar.org]
- 9. Effect of the Alloying Metal on the Corrosion Resistance of Pd-Rich Binary Alloys with Pt, Rh, and Ru in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improving the catalytic activity of Pt-Rh/C towards ethanol oxidation through the addition of Pb - ePrints Soton [eprints.soton.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Platinum-Rhodium Alloys: A Technical Guide to their Electrochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082538#electrochemical-properties-of-platinum-rhodium-alloys]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com